2-Chloro-4-ethynyl-5-methylpyridine
CAS No.:
Cat. No.: VC17379077
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN |
|---|---|
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | 2-chloro-4-ethynyl-5-methylpyridine |
| Standard InChI | InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |
| Standard InChI Key | MEHAIAFBWIOTRL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1C#C)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure combines a pyridine backbone with three distinct functional groups:
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Chlorine atom at position 2: Enhances electrophilic reactivity.
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Methyl group at position 5: Contributes to steric effects and stability.
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Ethynyl group at position 4: Introduces sp-hybridized carbon for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1824124-26-6 | |
| Molecular Formula | C₈H₈ClN | |
| Molecular Weight | 153.61 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported |
The absence of reported boiling and melting points suggests limited experimental data, a common challenge for niche intermediates.
Synthesis Pathways
Chlorination of Pyridine Derivatives
The synthesis of halogenated pyridines often begins with chlorination. For example, 2-chloro-5-methylpyridine—a structural analog—is synthesized via chlorination of β-picoline (3-methylpyridine) using phosphorus oxychloride (POCl₃) or phosgene . While the exact route for 2-chloro-4-ethynyl-5-methylpyridine remains undocumented, analogous methods can be inferred:
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Base Compound Formation: Begin with 4-ethynyl-5-methylpyridine.
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Chlorination: Introduce chlorine at position 2 using POCl₃ in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 120°C .
Table 2: Chlorination Reaction Conditions (Hypothetical)
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | POCl₃ | |
| Solvent | 1,2,4-Trichlorobenzene | |
| Temperature | 120°C | |
| Reaction Time | 5–6 hours |
Challenges in Synthesis
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Ethynyl Group Stability: The ethynyl group’s reactivity may necessitate inert atmospheres to prevent polymerization .
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Byproduct Formation: Competing reactions at the ethynyl site could yield undesired dihalo compounds .
Applications in Agrochemicals
Herbicide Intermediates
2-Chloro-4-ethynyl-5-methylpyridine’s structural similarity to 2-chloro-5-methylpyridine—a precursor to herbicides like fluazifop-butyl—suggests potential utility . Fluazifop-butyl targets grass weeds in broadleaf crops, achieving selectivity through pyridine ring interactions with plant enzymes .
Table 3: Herbicide Precursor Comparison
| Compound | Target Herbicide | Selectivity Mechanism | Source |
|---|---|---|---|
| 2-Chloro-5-methylpyridine | Fluazifop-butyl | Enzyme inhibition | |
| 2-Chloro-4-ethynyl-5-methylpyridine | Hypothetical analogs | Enhanced binding affinity | — |
Insecticide Development
The ethynyl group’s ability to form covalent bonds with biological targets could improve insecticidal activity. For instance, pyridine derivatives disrupt insect nervous systems by acetylcholinesterase inhibition .
Future Research Directions
Process Optimization
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Catalytic Chlorination: Replace POCl₃ with greener agents (e.g., NaCl/Oxone) to reduce waste .
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Solvent Recycling: Recover 1,2,4-trichlorobenzene via distillation to improve sustainability .
Challenges and Limitations
Analytical Data Gaps
The lack of published data on melting/boiling points, solubility, and spectral signatures (e.g., NMR, IR) hinders industrial adoption.
Scalability Issues
Multi-step synthesis and sensitive functional groups may complicate large-scale production.
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